![molecular formula C7H5ClFNO4S B2621462 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid CAS No. 1512161-50-0](/img/structure/B2621462.png)
2-Chloro-3-fluoro-5-sulfamoylbenzoic acid
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Description
“2-Chloro-3-fluoro-5-sulfamoylbenzoic acid” is a compound with the molecular formula C7H5ClFNO4S . It is also known as "5-(aminosulfonyl)-2-chloro-3-fluorobenzoic acid" . This compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-fluoro-5-sulfamoylbenzoic acid” is 1S/C7H5ClFNO4S/c8-6-4(7(11)12)1-3(2-5(6)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-Chloro-3-fluoro-5-sulfamoylbenzoic acid” is a powder at room temperature . Its molecular weight is 253.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.
Safety And Hazards
While specific safety and hazard information for “2-Chloro-3-fluoro-5-sulfamoylbenzoic acid” was not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2-chloro-3-fluoro-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-6-4(7(11)12)1-3(2-5(6)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZVFPKBYOGFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-5-sulfamoylbenzoic acid |
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